Cas no 88-74-4 (o-Nitroaniline)

2-nitroaniline is mainly used as a dye intermediate and synthetic photographic anti obscurant, and also for the determination of trace iodide \ the production of pesticide carbendazim. It is more toxic than aniline. It can be absorbed through the skin and respiratory tract. It is a strong methemoglobin forming agent. The formed methemoglobin causes tissue hypoxia, cyanosis, and damage to the central nervous system, cardiovascular system and other organs< Br>
o-Nitroaniline structure
o-Nitroaniline structure
o-Nitroaniline
88-74-4
C6H6N2O2
138.124041080475
MFCD00007687
34481
6946

o-Nitroaniline Properties

Names and Identifiers

    • 2-Nitroaniline
    • 1-AMINO-2-NITROBENZENE
    • AZOIC DIAZO COMPONENT 6
    • LABOTEST-BB LTBB000464
    • O-NITRANILINE
    • O-NITROANILINE
    • ORTHO-NITROANILINE
    • 1-amino-2-nitro-benzen
    • 1-Nitro-2-aminobenzene
    • 2-Aminonitrobenzene
    • 2-nitro-benzenamin
    • 2-Nitrobenzenamine
    • 2-nitro-Benzenamine
    • 2-Nitro-benzeneamine
    • 2-Nitro-phenylamine
    • Aniline, o-nitro-
    • Azoene Fast Orange GR Base
    • Azoene Fast Orange GR Salt
    • 2-Nitroaniline solution
    • 1-amino-2-nitro-benzene
    • 2-nitro-aniline
    • 2-nitrophenylamine
    • Benzenamine,2-nitro
    • Devol Orange B
    • ortho-nitro-aniline
    • Aniline,o-nitro- (8CI)
    • Azofix Orange GR Salt
    • Azogene Fast Orange GR
    • Brentamine Fast Orange GR Base
    • Brentamine Fast OrangeGR Salt
    • Devol Orange Salt B
    • Fast Orange Base JR
    • Fast OrangeGR Base
    • Fast Orange O Base
    • Fast Orange O Salt
    • Fast Orange Salt JR
    • HiltonilFast Orange GR Base
    • Hiltosal Fast Orange GR Salt
    • Hindasol Orange GR Salt
    • NSC9796
    • Natasol Fast Orange GR Salt
    • ONA
    • Orange Base Ciba II
    • Orange Base IrgaII
    • Orange GRS Salt
    • Orange Salt Ciba II
    • Orange Salt Irga II
    • o-Aminonitrobenzene
    • o-Nitrobenzenamine
    • o-Nitrophenylamine
    • UNII-2519U0541L
    • DTXCID905726
    • Hiltonil Fast Orange GR Base
    • 2519U0541L
    • DTXSID1025726
    • Brentamine Fast Orange GR Salt
    • Q-201516
    • NTA (CHRIS Code)
    • EN300-17394
    • 2-nitro-anilin
    • 2nitroaniline
    • Benzenamine, 2-nitro-
    • BP-21264
    • Orthonitroaniline
    • Nitroaniline, 2-; (o-Nitroaniline)
    • Tox21_202371
    • NCGC00259920-01
    • Nitroaniline (o-)
    • 2-NITROANILINE [HSDB]
    • STL140693
    • NCGC00091373-01
    • 2-Nitroaniline, 98%
    • o-Nitranilin
    • EC 201-855-4
    • HSDB 1132
    • FT-0613173
    • CI Azoic Diazo Component 6
    • F2190-0432
    • o-nitro aniline
    • D97708
    • C.I. Azoic Diazo Component 6
    • SCHEMBL11911292
    • o-Nitroaniline [UN1661] [Poison]
    • CHEMBL274009
    • o-nitro-aniline
    • AKOS000119116
    • NCGC00257171-01
    • N0118
    • EINECS 201-855-4
    • STR00840
    • C.I. 37025
    • Bencenamina, 2-nitro-
    • AM87359
    • WLN: ZR BNW
    • o-Nitroaniline [UN1661] [Poison]
    • Fast Orange GR Salt
    • (2-nitro-phenyl)-amine
    • BCP05324
    • Aniline, 2-nitro-
    • MFCD00007687
    • AI3-02916
    • BDBM50554334
    • SCHEMBL6000
    • 88-74-4
    • CCRIS 2317
    • CAS-88-74-4
    • (2-nitrophenyl)-amine
    • Z56924541
    • InChI=1/C6H6N2O2/c7-5-3-1-2-4-6(5)8(9)10/h1-4H,7H
    • NSC-9796
    • Fast Orange GR Base
    • Fast Orange Base GR
    • 2-Iminocyclohexa-3,5-diene-1-nitronic acid
    • Tox21_303292
    • 38500-40-2
    • LS-1884
    • 2-Nitroaniline, 99%
    • 2-Nitroaniline, analytical standard
    • Q2590230
    • Orange Base Irga II
    • NITROANILINE, O-
    • 2-Nitroaniline-al-14c
    • O-NITROANILINE [MI]
    • Fast Orange Salt GR
    • 2-nitro aniline
    • Diazo Fast Orange GR
    • CI 37025
    • NCGC00091373-02
    • NSC 9796
    • 2-Nitrobenzenamine (ACI)
    • Aniline, o-nitro- (8CI)
    • 2Nitrobenzenamine
    • oAminonitrobenzene
    • oNitroaniline
    • Aniline, onitro
    • DB-057102
    • 2Aminonitrobenzene
    • 1Amino2nitrobenzene
    • oNitraniline
    • NS00003098
    • Benzenamine, 2nitro
    • +Expand
    • MFCD00007687
    • DPJCXCZTLWNFOH-UHFFFAOYSA-N
    • 1S/C6H6N2O2/c7-5-3-1-2-4-6(5)8(9)10/h1-4H,7H2
    • [O-][N+](C1C(N)=CC=CC=1)=O
    • 509275

Computed Properties

  • 138.04300
  • 1
  • 1
  • 1
  • 138.043
  • 10
  • 132
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • nothing
  • nothing
  • 0
  • 71.8A^2

Experimental Properties

  • 2.28140
  • 71.84000
  • 6582
  • 1.6349 (estimate)
  • 1.1 g/L (20 ºC)
  • 165°C/28mmHg(lit.)
  • 72.0 to 74.0 deg-C
  • Fahrenheit: 51.8 ° f < br / > Celsius: 11 ° C < br / >
  • methanol: 0.1 g/mL, clear
  • 5000 μg/mL in methanol
  • Orange yellow needle like crystals [1]
  • 6.1 (10g/l, H2O, 20℃)(slurry)
  • Stable. Incompatible with acids, acid chlorides, acid anhydrides, strong oxidizing agents, chloroformates, hexanitroethane.
  • Slightly soluble in cold water, soluble in hot water \ ethanol, easily soluble in ether \ acetone \ benzene [12]
  • Sensitive to light
  • -0.26(at 25℃)
  • 37025
  • 1.255

o-Nitroaniline Security Information

o-Nitroaniline Customs Data

  • 2921420090
  • China Customs Code:

    2921420090

    Overview:

    2921420090 Other aniline derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS:2921420090 aniline derivatives and their salts VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

o-Nitroaniline Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Ammonium formate Catalysts: 1604839-72-6 (silica-coated iron oxide-bound) Solvents: Water ;  24 h, 90 °C
Reference
A Highly Water-Dispersible/Magnetically Separable Palladium Catalyst: Selective Transfer Hydrogenation or Direct Reductive N-Formylation of Nitroarenes in Water
Karimi, Babak; Mansouri, Fariborz; Vali, Hojatollah, ChemPlusChem, 2015, 80(12), 1750-1759

Synthetic Circuit 2

Reaction Conditions
1.1 Solvents: Acetonitrile ;  5 min, rt
1.2 Reagents: Nonanediperoxoic acid ;  10 min, rt; 20 min, rt → 50 °C
Reference
Steric-Hindrance-Induced Regio- and Chemoselective Oxidation of Aromatic Amines
Patil, Vilas Venunath; Shankarling, Ganapati Subray, Journal of Organic Chemistry, 2015, 80(16), 7876-7883

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Acetonitrile
Reference
DBU, a highly efficient reagent for the facile regeneration of (hetero)arylamines from their acetamides and benzamides: influence of solvent, temperature, and microwave irradiation
Chakrabarty, Manas; Ghosh, Nandita; Khasnobis, Shampa; Chakrabarty, Manju, Synthetic Communications, 2002, 32(2), 265-272

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Ferrous sulfate Solvents: Dimethyl sulfoxide ,  Water
Reference
The reduction of benzofuroxans by ferrous salts and by thiophenol
Gasco, Andrea Marcello; Medana, Claudio; Gasco, Alberto, Synthetic Communications, 1994, 24(19), 2707-12

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Ammonia ,  Tripotassium phosphate Catalysts: Bismuth copper iodide oxide (Bi0.88Cu0.18I1.06O0.88) Solvents: Ethanol ,  Water ;  20 h, 80 °C
Reference
CuIBiOI is an efficient novel catalyst in Ullmann-type CN- couplings with wide scope-A rare non-photocatalyic application
Varga, Gabor ; Kocsis, Marianna; Kukovecz, Akos; Konya, Zoltan; Djerdj, Igor; et al, Molecular Catalysis, 2020, 493,

Synthetic Circuit 6

Reaction Conditions
Reference
Route to pyrrolo[1,2-a]quinoxalines via a furan ring opening-pyrrole ring closure sequence
Zelina, Elena Y.; Nevolina, Tatyana A.; Sorotskaja, Ludmila N.; Skvortsov, Dmitry A.; Trushkov, Igor V.; et al, Tetrahedron Letters, 2020, 61(9),

Synthetic Circuit 7

Reaction Conditions
1.1 Catalysts: Trifluoromethanesulfonic acid Solvents: 1,2-Dichloroethane ;  0 °C; 5.5 h, 90 °C
1.2 Reagents: Ethylenediamine
Reference
Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications
Javorskis, Tomas; Orentas, Edvinas, Journal of Organic Chemistry, 2017, 82(24), 13423-13439

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Sodium borohydride Catalysts: Graphene ,  Cobalt copper iron oxide (Co0.14Cu0.86Fe2O4) (graphene supported) Solvents: Ethanol ,  Water ;  8 min, 323 K
Reference
Preparation of magnetically separable Cu6/7Co1/7Fe2O4-graphene catalyst and its application in selective reduction of nitroarenes
Zhang, Haiyan; Zhao, Ying; Liu, Weihua; Gao, Shutao; Shang, Ningzhao; et al, Catalysis Communications, 2015, 59, 161-165

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Glucose ,  Potassium hydroxide Solvents: Dimethyl sulfoxide ,  Water ;  24 h, 110 °C
Reference
Catalyst-free water mediated reduction of nitroarenes using glucose as a hydrogen source
Kumar, Manoranjan; Sharma, Upendra; Sharma, Sushila; Kumar, Vishal; Singh, Bikram; et al, RSC Advances, 2013, 3(15), 4894-4898

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Iron(II) phthalocyanine Solvents: Ethanol ,  Water ;  7 h, 120 °C
Reference
Phosphane-Free Green Protocol for Selective Nitro Reduction with an Iron-Based Catalyst
Sharma, Upendra; Verma, Praveen Kumar; Kumar, Neeraj; Kumar, Vishal; Bala, Manju; et al, Chemistry - A European Journal, 2011, 17(21), 5903-5907

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Ammonia Solvents: Water
Reference
Process for the preparation of nitroanilines by ammonolysis of chloronitrobenzenes at elevated pressure
, German Democratic Republic, , ,

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Platinum ;  1 h, 1 atm, rt
Reference
Pt nanoparticles supported on carbon coated magnetic microparticles: an efficient recyclable catalyst for hydrogenation of aromatic nitro-compounds
Xie, Miao; Zhang, Fengwei; Long, Yu; Ma, Jiantai, RSC Advances, 2013, 3(26), 10329-10334

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Hydrogen iodide
Reference
Oxidative cyclizations. VI. Mechanism of cyclization of N-chloro-2-nitroanilines to benzofuroxans under alkaline conditions
Chapman, Kenneth J.; Dyall, Leonard K.; Frith, Lynn K., Australian Journal of Chemistry, 1984, 37(2), 341-54

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: 1H-Imidazolium, 3-butyl-1-methyl-, azide (1:1) Catalysts: Sulfuric acid Solvents: Acetic acid ;  4 h, 50 - 60 °C
Reference
[Bmim]N3 as an efficient reagent for the Schmidt reactions of ketones, arylaldehydes and aromatic carboxylic acids
Valizadeh, Hassan; Gholipour, Hamid; Ahmadi, Mina; Vaghefi, Sevil, Journal of the Iranian Chemical Society, 2014, 11(5), 1287-1294

o-Nitroaniline Raw materials

o-Nitroaniline Related Literature